Product packaging for 2-Nitropyrimidine(Cat. No.:CAS No. 630123-58-9)

2-Nitropyrimidine

Cat. No.: B8774475
CAS No.: 630123-58-9
M. Wt: 125.09 g/mol
InChI Key: UQOKRDJILZMZKU-UHFFFAOYSA-N
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Description

Significance of Nitropyrimidine Derivatives in Contemporary Chemical Synthesis

Nitropyrimidine derivatives are crucial intermediates in the synthesis of a wide array of functionalized molecules. The nitro group, being a strong electron-withdrawing group, activates the pyrimidine (B1678525) ring, making it susceptible to nucleophilic substitution reactions. This reactivity is a key feature that allows chemists to introduce diverse functional groups onto the pyrimidine core, leading to the creation of novel compounds with tailored properties.

In medicinal chemistry, nitropyrimidines serve as precursors for the synthesis of various biologically active molecules. ontosight.ai They are instrumental in the development of new therapeutic agents, including those with potential anticancer, antimicrobial, and antiviral activities. ontosight.ai For instance, the pyrimidine moiety is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous pharmaceuticals. scialert.netcovenantuniversity.edu.ng The introduction of a nitro group provides a chemical handle for further molecular modifications, enabling the exploration of structure-activity relationships and the optimization of drug candidates. A series of GPR119 agonists with a 5-nitropyrimidine (B80762) scaffold have been synthesized and shown to have potent biological activities. researchgate.net

Beyond pharmaceuticals, nitropyrimidine derivatives are valuable in materials science and agrochemistry. Their unique electronic properties are harnessed in the design of advanced materials, such as dyes and polymers. In agriculture, these compounds are utilized in the formulation of next-generation pesticides and herbicides, contributing to improved crop protection and yield.

Historical Context of Pyrimidine Chemistry with Focus on Nitrated Analogues

The chemistry of pyrimidines dates back to the late 19th century, with the initial synthesis of barbituric acid in 1879 marking a significant milestone. wikipedia.org The fundamental structure of pyrimidine was proposed in 1885. wikipedia.org The discovery of pyrimidine bases in nucleic acids further propelled research in this area, uncovering their central role in genetics and biology. studysmarter.co.uk

The nitration of pyrimidines, a key process for introducing the versatile nitro group, has been a subject of study for many decades. Electrophilic nitration of the pyrimidine ring is generally challenging due to its electron-deficient nature. However, the presence of activating groups on the ring can facilitate this reaction. wikipedia.org For instance, the nitration of 4-phenyl pyrimidine results in the nitration of the phenyl ring rather than the pyrimidine ring. scialert.netcovenantuniversity.edu.ng

Over the years, chemists have developed various synthetic strategies to access nitrated pyrimidines. These methods often involve the cyclization of precursors already containing a nitro group or the direct nitration of substituted pyrimidines under specific conditions. The development of these synthetic routes has been crucial for expanding the accessibility and utility of nitropyrimidine building blocks in organic synthesis.

Scope of Academic Inquiry into 2-Nitropyrimidine and its Functionalized Analogues

Academic research on this compound and its derivatives is a vibrant and expanding field. The primary focus lies in exploiting the reactivity of the C-N bond and the nitro group to forge new chemical bonds and construct complex molecular architectures.

A significant area of investigation involves the nucleophilic aromatic substitution (SNAr) reactions of 2-halopyrimidines activated by a nitro group. researchgate.net These reactions are highly efficient and provide a straightforward route to a diverse range of substituted pyrimidines. For example, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with amines shows selectivity for substitution at the C-4 position with secondary amines, while tertiary amines can lead to substitution at the C-2 position. researchgate.net

Furthermore, the reduction of the nitro group to an amino group opens up another avenue for functionalization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and other transformations. This versatility makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Recent studies have also explored the synthesis and reactivity of more complex functionalized analogues, such as 2-azido-5-nitropyrimidine. Research has shown that this compound exists in an azido-tetrazole tautomerism and reacts differently with various nucleophiles, with N-nucleophiles attacking the C-2 position and O- and S-nucleophiles attacking the C-4 position. osi.lv

The development of novel synthetic methodologies for the preparation of functionalized 2-nitropyrimidines remains an active area of research. This includes the optimization of reaction conditions to improve yields and selectivity, as well as the design of one-pot procedures to enhance synthetic efficiency. google.com

Interactive Data Table: Properties of Selected Nitropyrimidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound26469-02-9C4H3N3O2125.08N/A
2-Amino-5-nitropyrimidine (B189733)3073-77-6C4H4N4O2140.10N/A
2-Chloro-5-nitropyrimidine (B88076)54231-31-1C4H2ClN3O2159.53 researchgate.net
2,4-Dichloro-5-nitropyrimidine4979-37-5C4HCl2N3O2193.98 researchgate.net
5-Nitropyrimidine-2,4-diamine (B43640)80564-88-9C4H5N5O2155.12 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O2 B8774475 2-Nitropyrimidine CAS No. 630123-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

630123-58-9

Molecular Formula

C4H3N3O2

Molecular Weight

125.09 g/mol

IUPAC Name

2-nitropyrimidine

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-5-2-1-3-6-4/h1-3H

InChI Key

UQOKRDJILZMZKU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitropyrimidine and Its Functionalized Analogues

Direct Nitration Strategies for Pyrimidine (B1678525) Systems

Direct nitration involves the introduction of a nitro (-NO₂) group onto an existing pyrimidine ring through an electrophilic aromatic substitution reaction. However, the pyrimidine ring is inherently electron-deficient, which makes it resistant to electrophilic attack. Consequently, direct nitration of the parent pyrimidine is challenging and often requires harsh conditions or the presence of activating substituents on the ring.

The selection of appropriate nitrating agents and reaction conditions is crucial for achieving successful and regioselective nitration of pyrimidine systems. The C-5 position is the most electron-rich carbon in the pyrimidine nucleus and is thus the most susceptible to electrophilic attack, provided the ring is sufficiently activated.

Common nitrating agents employed for heterocyclic systems include:

Mixed Acid (HNO₃/H₂SO₄): This is a powerful and common nitrating system. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been successfully carried out in sulfuric acid to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov

Nitric Acid in Acetic Anhydride (B1165640) (HNO₃/Ac₂O): This combination can generate the potent electrophile acetyl nitrate (B79036) (CH₃COONO₂), which is effective for nitrating moderately activated systems under less harsh conditions than mixed acid.

Nitronium Tetrafluoroborate (NO₂BF₄): This is a powerful, pre-formed nitrating agent that can be used in organic solvents for the nitration of sensitive substrates.

The regioselectivity of these reactions is a critical consideration. For most activated pyrimidines, nitration occurs preferentially at the C-5 position.

Table 1: Reagents for Direct Nitration of Pyrimidine Derivatives

Reagent System Typical Substrate Primary Product Position Reference
HNO₃ / H₂SO₄ 2-Substituted Pyrimidine-4,6-diones C-5 nih.gov
HNO₃ / Ac₂O Activated Pyrimidines C-5
NO₂BF₄ Sensitive Heterocycles C-5

The presence of substituents on the pyrimidine ring dramatically influences the feasibility and outcome of direct nitration. The electronic properties of these substituents determine the reactivity of the ring towards electrophiles. csu.edu.aucsir.co.za

Activating Groups: Electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the pyrimidine ring, particularly at the C-5 position, thereby facilitating electrophilic nitration. For example, the presence of an acetamido group at the C-5 position in 2-phenylpyrimidine (B3000279) directs nitration to the meta-position of the phenyl ring, indicating that even with an activating group, the pyrimidine ring's deactivating influence is strong. rsc.org In other cases, activating groups can make the C-5 position sufficiently nucleophilic to react.

Deactivating Groups: Electron-withdrawing groups (EWGs) like chloro (-Cl) or the ring nitrogen atoms themselves further decrease the ring's electron density, making electrophilic substitution exceedingly difficult. wuxiapptec.com In 2,4-dichloropyrimidines, for instance, the focus is typically on nucleophilic substitution rather than electrophilic nitration due to the ring's highly electron-deficient character. wuxiapptec.com

The interplay between multiple substituents can lead to complex reactivity patterns. A study on 4,6-disubstituted pyrimidines found a subtle relationship between the electronic nature of the substituents and the reactivity towards electrophiles. csu.edu.aucsir.co.za

Ring Formation and Cyclization Approaches to Nitropyrimidine Cores

An alternative and often more effective strategy for synthesizing nitropyrimidines is to construct the heterocyclic ring from acyclic precursors where the nitro functionality is already incorporated into one of the building blocks. This approach is known as de novo synthesis. researchgate.netnih.govresearchgate.netumich.edu

This synthetic route involves the condensation of two or three components that together provide all the necessary atoms for the pyrimidine ring. By using a nitro-substituted precursor, the nitro group is precisely placed in the final structure, avoiding issues with regioselectivity and harsh nitration conditions.

Diethyl malonate and its derivatives are classical C-C-C synthons in pyrimidine synthesis. The general reaction involves the condensation of a malonic ester with an N-C-N fragment, such as an amidine or urea (B33335). To synthesize a nitropyrimidine, a nitro-substituted precursor is required. For example, diethyl (o-methoxy-phenoxy-malonate) has been used in a condensation reaction with pyrimidin-2-carboxamidine hydrochloride in the presence of sodium methanolate to form a pyrimidine derivative. google.com While this specific example does not yield a nitropyrimidine, the principle can be adapted. A common strategy involves the condensation of diethyl malonate with a suitable N-C-N component, followed by nitration of the resulting activated pyrimidine ring (e.g., a barbituric acid analog), or by using a nitro-substituted malonate derivative.

The reaction of α,β-unsaturated carbonyl compounds (chalcones) with thiourea (B124793) is a well-established method for synthesizing pyrimidine-2-thiones. This reaction can be adapted to produce nitropyrimidine derivatives. The synthesis involves the cyclocondensation of a chalcone (B49325) bearing a nitro group with thiourea in the presence of a base, such as a sodium alkoxide (e.g., sodium methoxide (B1231860) or ethoxide). mdpi.com

The general scheme for this reaction is as follows:

A nitro-substituted aromatic aldehyde is condensed with an acetophenone (B1666503) to form a nitro-substituted chalcone.

The resulting chalcone is then reacted with thiourea in an alcoholic solvent containing a sodium alkoxide.

The thiourea undergoes a Michael addition to the chalcone, followed by intramolecular cyclization and dehydration to yield the 5-nitropyrimidine (B80762) derivative.

This method provides a regiochemically controlled route to functionalized nitropyrimidines. mdpi.com

Table 2: Example of De Novo Synthesis of a Nitropyrimidine Derivative

Step Reactant 1 Reactant 2 Base / Catalyst Product Reference
1 Nitro-substituted Chalcone Thiourea Sodium Alkoxide Nitropyrimidine-2-thione mdpi.com

De Novo Synthesis of Pyrimidine Ring with Nitro Functionality

Application of Amidines in Pyrimidine Ring Assembly

The assembly of the pyrimidine ring using amidines is a versatile strategy in heterocyclic synthesis. This approach typically involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. While the direct synthesis of 2-nitropyrimidine using this method is not prominently detailed, the general applicability of amidines in forming the pyrimidine core is well-established. For instance, various pyrimidine derivatives can be synthesized through the reaction of amidines with β-keto esters, which can be promoted by ultrasound irradiation. organic-chemistry.org Another approach involves a facile, metal-free synthesis of multi-substituted pyrimidines from readily available amidines and α,β-unsaturated ketones. researchgate.net This method proceeds via a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then converted to the pyrimidine through visible-light-enabled photo-oxidation. researchgate.net

A general and practical synthesis of functionalized 2-aminopyrimidines starts from β-chlorovinyl aldehydes and amidines. researchgate.net In the presence of potassium carbonate, various ketones can be efficiently incorporated into the pyrimidine derivatives through a two-step sequence involving the Vilsmeier-Haack reaction followed by condensation with guanidines. researchgate.net These methods highlight the utility of amidines as key building blocks in the construction of the pyrimidine scaffold, which can then be further functionalized, for example, through nitration, to yield nitropyrimidine derivatives.

Multistep Synthetic Pathways for Specific Nitropyrimidine Derivatives

Multistep synthetic pathways are often necessary to introduce specific functionalities onto the pyrimidine ring, including the nitro group at the 2-position. These routes can involve the initial construction of a substituted pyrimidine core followed by subsequent chemical modifications.

Construction of the Pyrimidine Core via Urea Derivatives

Urea and its derivatives serve as important precursors for the synthesis of the pyrimidine core. The urea functionality can be incorporated into various molecules that are then cyclized to form the pyrimidine ring. A common method for the synthesis of urea derivatives involves the reaction of amines with isocyanates. mdpi.com While effective, the preparation of unsymmetrical ureas can require additional steps. mdpi.com

A notable example of a multistep synthesis leading to a nitropyridine-containing urea derivative is the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. researchgate.net This compound is synthesized from the commercially available 2-chloro-5-nitropyridine (B43025) through multi-step nucleophilic reactions. researchgate.net Although this example pertains to a pyridine (B92270) ring, the principles of using a urea derivative in a multistep synthesis are applicable to the formation of pyrimidine systems. For instance, a substituted urea could be reacted with a suitable three-carbon unit to undergo cyclization, forming the pyrimidine ring, which could then be nitrated or could be formed from a nitro-containing precursor.

PrecursorReagentProductYield
2-chloro-5-nitropyridineMethylamineN-methyl-5-nitropyridin-2-amine-
N-methyl-5-nitropyridin-2-aminePhenylchloroformate, DMAPPhenyl (methyl(5-nitropyridin-2-yl)carbamoyl)carbamate98%
Phenyl (methyl(5-nitropyridin-2-yl)carbamoyl)carbamateMethylamine1-methyl-3-(5-nitropyridin-2-yl)urea92% (for the final step)

Transformation from Precursors Bearing a Nitro Group or Convertible Functionality

The synthesis of nitropyrimidines can also be achieved by modifying precursors that already contain a nitro group or a group that can be converted into a nitro group.

Synthesis of Nitropyrimidine Derivatives from Nitroheterocycles

Nitropyrimidine derivatives can be synthesized from other nitro-containing heterocyclic compounds through various transformations. For example, the amination of 2,4-dimethoxy-5-nitropyrimidine (B2711695) can afford the corresponding 2-aminopyrimidine (B69317) in a moderate yield. nih.gov This reaction proceeds via an addition of the nucleophile, ring opening, and subsequent ring closure (ANRORC) mechanism for the substitution at the 2-position. nih.gov

Another strategy involves the use of nitrated fused heterocyclic systems. For instance, the nitration of N3,N6-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz) has been studied. rsc.org The nitration of this compound and its derivatives occurs on the exocyclic secondary amine groups. rsc.org Such reactions on related nitro-containing heterocyclic systems can provide pathways to functionalized nitropyrimidines.

Reduction of Nitrated Precursors to Aminopyrimidines (e.g., 5-nitropyrimidine-2,4-diamine (B43640) from 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine)

The reduction of a nitro group to an amino group is a common transformation in the synthesis of functionalized pyrimidines. This can be exemplified by the reduction of nitrated precursors. For example, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine (B1665763) monohydrate in an acidic aqueous medium proceeds irreversibly in one six-electron step to form the corresponding 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine. mdpi.com

A more direct analogy to the specified example is the hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines. beilstein-archives.org When hydrogenated using Pd/C-H2 in methanol, these compounds are reduced to form 2-amino-4-aryl-6-trifluoromethylpyrimidines in high yields. beilstein-archives.org This demonstrates the cleavage of the tetrazole ring and reduction of a part of the pyrimidine ring system to generate a substituted aminopyrimidine. This type of reductive ring-opening provides a synthetic route from fused nitrated heterocycles to aminopyrimidines.

Starting MaterialConditionsProductYield
5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidinePd/C-H2, MeOH, 16h2-amino-4-phenyl-6-trifluoromethylpyrimidine97%

Halogenation and Nitro-Halogen Exchange in Nitropyrimidine Synthesis

Halogenation is a key functionalization reaction in pyrimidine chemistry. Halogenated pyrimidines, including nitropyrimidines, are valuable intermediates for further synthetic modifications. For instance, 2,4-dichloro-5-nitropyrimidine (B15318) can be used as a starting material where the chlorine atoms can be selectively replaced by various amines. nih.gov Typically, the C4-chlorine is more reactive and is substituted first, followed by the C2-chlorine. nih.gov

Furthermore, a one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This reaction proceeds via a cyclocondensation followed by oxidative halogenation. nih.gov The combination of NaX-K2S2O8 has also been shown to be effective for the direct oxidative halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov While this example is for a related fused pyrimidine system, the principles of oxidative halogenation could potentially be applied to nitropyrimidine synthesis. The introduction of a halogen can be followed by a nucleophilic substitution, which could include a nitro group, representing a nitro-halogen exchange strategy.

SubstrateReagentsProduct
Pyrazolo[1,5-a]pyrimidinesNaX (X=I, Br, Cl), K2S2O8, H2OHalogenated pyrazolo[1,5-a]pyrimidines

Selective Halogenation of Pyrimidine Scaffolds (e.g., Chlorination with POCl₃)

The introduction of a halogen atom, typically chlorine, at the 2-position of the pyrimidine ring is a foundational step in the synthesis of this compound. This is because the halogen atom serves as an excellent leaving group for a subsequent nucleophilic aromatic substitution (SNAr) reaction to introduce the nitro group. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. nih.gov

The reaction of pyrimidin-2-one (or its tautomer, 2-hydroxypyrimidine) with POCl₃ is a standard and long-established method for producing 2-chloropyrimidine (B141910). mdpi.com This reaction typically involves heating the substrate in excess POCl₃, often in the presence of a base such as pyridine or N,N-dimethylaniline, to neutralize the HCl generated. nih.gov While effective, this protocol can be harsh and generates significant waste from the excess POCl₃. mdpi.com More recent advancements have focused on developing solvent-free, large-scale procedures that use equimolar amounts of POCl₃, thereby improving the economic and environmental profile of the synthesis. nih.gov These solvent-free reactions are conducted by heating the substrate with one equivalent of POCl₃ and a base like pyridine in a sealed reactor at high temperatures (e.g., 140–160 °C). nih.gov This improved protocol has been shown to be applicable to a variety of hydroxylated nitrogen-containing heterocycles, providing high yields and purity. nih.gov

Another common precursor for 2-chloropyrimidine is 2-aminopyrimidine. The conversion can be achieved via a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., -15 to -10 °C). nih.gov The resulting diazonium salt is then displaced by a chloride ion to yield 2-chloropyrimidine. nih.gov

The table below summarizes various conditions reported for the synthesis of 2-chloropyrimidine, a key precursor for this compound.

Starting MaterialReagentsConditionsYield (%)Reference
2-Hydroxypyrimidine hydrochloridePOCl₃ / PCl₅HeatingNot specified nih.gov
2-HydroxypyrimidineEquimolar POCl₃, Pyridine160 °C, 2 hours, sealed reactor>80% nih.gov
2-Aminopyrimidine1. HCl, NaNO₂; 2. Neutralization-15 to -5 °C26–27% nih.gov

Halogen-Nitro Interconversion and its Synthetic Utility

Once a halogen is installed at the 2-position, the critical halogen-nitro interconversion can be performed to yield this compound. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient, and the presence of the two ring nitrogen atoms strongly activates the 2-position towards nucleophilic attack. This activation facilitates the displacement of the halide (e.g., chloride) by a nucleophilic nitrite source.

The synthetic utility of this interconversion is immense, as it provides a reliable and regioselective route to introduce a nitro group onto the pyrimidine scaffold, a task that is difficult to achieve through direct electrophilic nitration. The resulting this compound is a versatile intermediate. The powerful electron-withdrawing nature of the nitro group further activates the pyrimidine ring, particularly at the 4- and 6-positions, making it susceptible to further nucleophilic substitutions. This allows for the synthesis of a wide array of di- and tri-substituted pyrimidine derivatives.

Commonly, this reaction is carried out using a nitrite salt as the nucleophile. Silver nitrite (AgNO₂) is a frequently employed reagent for converting alkyl and aryl halides to their corresponding nitro compounds. chemrxiv.org The reaction with 2-chloropyrimidine would involve heating the substrate with silver nitrite in a suitable aprotic solvent. The driving force for the reaction is the precipitation of insoluble silver chloride (AgCl). While direct examples for 2-chloropyrimidine are specialized, the principle is well-established for activated haloarenes and haloheterocycles.

General Reagents for Halogen-Nitro Interconversion
Halide TypeNitrating ReagentGeneral ConditionsReference
Primary Alkyl HalidesSilver Nitrite (AgNO₂)Dry ether, room temperature chemrxiv.org
Aryl Chlorides (activated)Nitrite Salts (e.g., NaNO₂, AgNO₂)Aprotic solvent, heatingGeneral SNAr Principle

One-Pot Synthetic Protocols for Nitropyrimidine Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, are highly valued in chemical synthesis for their efficiency, reduced waste, and operational simplicity. While the de novo one-pot synthesis of the this compound core is not widely documented, one-pot procedures have been developed for the functionalization of pre-existing nitropyrimidine scaffolds.

A notable example is the one-pot synthesis of symmetrical 4,6-dialkylamino-5-nitropyrimidines starting from 4,6-dichloro-5-nitropyrimidine (B16160). In this procedure, the starting material is first treated with an alcohol and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate via a selective SNAr reaction. Without isolating this intermediate, a primary amine is then added to the reaction mixture. This results in the substitution of both the remaining chlorine atom and the alkoxy group, leading to the formation of the symmetrical 4,6-dialkylamino-5-nitropyrimidine product. This protocol highlights the utility of a one-pot approach to rapidly generate structurally diverse and functionalized nitropyrimidine derivatives from a common, highly activated precursor.


Advanced Reactivity and Mechanistic Investigations of 2 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Nitropyrimidine Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, facilitated by the presence of electron-withdrawing substituents like the nitro group. wikipedia.org These reactions typically proceed via an addition-elimination mechanism, where the initial attack of a nucleophile leads to a temporary loss of aromaticity. researchgate.net

Formation and Characterization of Meisenheimer Complexes

A key feature of the SNAr mechanism is the formation of a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net In the context of nitropyrimidine systems, the nucleophile adds to an electron-deficient carbon atom, often the one bearing a leaving group, to form a resonance-stabilized cyclohexadienyl anion. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. wikipedia.org

For instance, the reaction of a 2-halonitropyrimidine with a nucleophile initiates with the formation of a Meisenheimer complex at the C2 position. The stability of this intermediate is paramount and is influenced by the number and position of electron-withdrawing groups. researchgate.net In the case of 2-chloro-5-nitropyrimidine (B88076) reacting with amines, a zwitterionic Meisenheimer complex is formed in the first step. researchgate.netfrontiersin.org The characterization of these transient species can be challenging, but techniques such as UV-vis spectroscopy can be employed to monitor their formation and decomposition. nih.gov Computational studies have also become invaluable in elucidating the structures and energies of these intermediates, confirming their role in the reaction pathway. chemrxiv.orgrsc.org In some cases, particularly with sterically hindered reactants, these adducts can be stable enough for isolation and characterization by methods like X-ray crystallography. researchgate.net

Kinetic Studies and Reaction Pathway Elucidation (e.g., with Primary Amines)

Kinetic investigations are crucial for unraveling the detailed mechanisms of SNAr reactions. scirp.org Studies on the reaction of 2-chloro-5-nitropyrimidine with primary and secondary amines in aqueous media have provided significant insights. frontiersin.orgnih.gov Pseudo-first-order kinetic conditions are typically achieved by using an excess of the amine nucleophile, allowing for the determination of the observed rate constant (kobs). nih.gov

The relationship between the rate of reaction and the basicity of the nucleophile is often analyzed using the Brønsted equation, which correlates the logarithm of the nucleophilic rate coefficients (kN) with the pKa values of the nucleophiles. frontiersin.org The Brønsted-type plot can reveal important details about the rate-determining step (RDS) of the reaction. For SNAr reactions, a linear Brønsted plot with a slope (βnuc) around 0.5 is often indicative of the formation of the Meisenheimer complex being the RDS. frontiersin.org However, curvatures in these plots can suggest a change in the RDS or a shift towards a concerted mechanism where bond formation and bond breaking occur simultaneously. frontiersin.org

For the reaction of 2-chloro-5-nitropyrimidine with primary amines, kinetic data has been used to discuss whether the reaction proceeds through a stepwise or a concerted mechanism. frontiersin.orgnih.gov The mechanism can be influenced by factors such as the solvent, the structure of the amine, and the potential for hydrogen bonding between the reactants. frontiersin.org

Kinetic Parameters for the Reaction of 2-Chloro-5-nitropyrimidine with Various Amines

Amine NucleophileSolventProposed MechanismKey Findings/Observations
Primary Alicyclic AminesAqueousStepwise (SNAr) vs. ConcertedBrønsted-type plots used to analyze the reaction pathway. frontiersin.orgnih.gov
Secondary Alicyclic AminesAqueousStepwise (SNAr) vs. ConcertedCurvature in Brønsted plot for piperidine (B6355638) suggests a move towards a concerted route. frontiersin.org
Aniline (B41778)Methanol, Acetonitrile (B52724)Uncatalyzed, leaving group departure is rate-limiting. scirp.orgReaction proceeds via a zwitterionic intermediate. scirp.org
MorpholineTolueneUncatalyzed, formation of the zwitterionic intermediate is rate-limiting. scirp.orgSolvent polarity significantly affects the rate-determining step. scirp.org
CyclohexylamineTolueneSpecific base catalysis, proton transfer is rate-limiting. scirp.orgKinetic dependence on amine concentration indicates a different mechanism. scirp.org

Influence of Leaving Groups and Nucleophile Structure on SNAr Reactivity

The reactivity in SNAr reactions is highly dependent on both the nature of the leaving group and the structure of the nucleophile. dalalinstitute.com For the pyrimidine ring, common leaving groups include halogens and alkoxy groups. The general order of leaving group ability in aromatic nucleophilic substitution is not always straightforward and can be influenced by the nucleophile. dalalinstitute.com

In a study on 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines, it was unexpectedly found that the reaction led to a disubstituted product where both the chlorine and the alkoxy group were replaced by the amine. chemrxiv.orgrsc.org Initially, the chlorine atom acts as the better leaving group. chemrxiv.orgrsc.org However, after the first substitution, the resulting 4-alkylamino-6-alkoxy-5-nitropyrimidine is more activated towards a second substitution, making the alkoxy group a better leaving group in this context. chemrxiv.orgrsc.org This highlights that the electronic environment of the ring, which changes after the initial substitution, plays a crucial role.

The structure of the nucleophile also has a profound effect. The nucleophilicity, basicity, and steric hindrance of the incoming nucleophile all influence the reaction rate and mechanism. researchgate.net For instance, more nucleophilic amines will generally react faster. However, very strong nucleophiles might alter the reaction pathway, potentially favoring a concerted mechanism over a stepwise one. frontiersin.org

Nitro Group Transformations and Rearrangements

The nitro group in this compound is not merely a static activating group; it can actively participate in various transformations and rearrangements, leading to diverse and synthetically useful products.

Intramolecular Nitro Migration Mechanisms

Intramolecular migration of a nitro group is a fascinating rearrangement that can occur in nitropyridine and, by extension, nitropyrimidine systems. Studies on the nitration of pyridine (B92270) with dinitrogen pentoxide have shown the formation of an initial N-nitropyridinium species. rsc.orgpsu.edu This intermediate can then undergo rearrangement to form 3-nitropyridine (B142982). rsc.orgpsu.edu Two primary mechanisms have been proposed for this migration: a migration of the nitronium ion within a solvent cage or a sigmatropic shift. rsc.orgpsu.edu Evidence from the nitration of substituted pyridines lends support to a researchgate.netfrontiersin.org sigmatropic shift mechanism for the nitro group migration from the nitrogen atom to a ring carbon. ntnu.no

In a different context, intramolecular hydrogen atom migrations in 2-hydroxy-3-nitropyridine (B160883) have been studied, showing light-induced isomerizations between enol and keto forms, as well as the formation of an aci-nitro species. nih.gov While this involves hydrogen migration, it underscores the dynamic nature of the nitro group and its ability to participate in intramolecular processes. Furthermore, intramolecular oxygen transfer from a nitro group to a proximal sulfur atom has been observed in nitrophenyl aryl sulfides, demonstrating another facet of the nitro group's reactivity. nih.gov

Vicarious Nucleophilic Substitution (VNS) for Alkylation of Nitropyridines/pyrimidines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings, including nitropyrimidines. This reaction introduces a nucleophile to a position on the ring that is not substituted with a leaving group, with the formal substitution of a hydrogen atom.

The VNS reaction for the alkylation of nitropyridines typically involves the reaction of the nitroarene with a carbanion that possesses a leaving group on the carbanionic carbon. researchgate.netnih.govacs.org The process starts with the addition of the carbanion to an electron-deficient ring position, forming a Meisenheimer-type adduct. researchgate.netresearchgate.netacs.org This is followed by a base-induced β-elimination of the leaving group (e.g., a sulfinic acid or HCl) from the adduct to restore aromaticity and yield the alkylated product. researchgate.netacs.org

Mechanistic studies have revealed that steric factors can play a significant role in the elimination step. For example, while methyl and primary alkyl groups can be readily introduced into 3-nitropyridine using sulfonyl-stabilized carbanions, the reaction with a secondary isopropyl carbanion fails to give the alkylated product. researchgate.net Instead, the Meisenheimer-type adduct is isolated. researchgate.net This is because the elimination step requires a planar transition state for effective resonance stabilization of the developing negative charge, and the bulky isopropyl group sterically hinders this planarization. researchgate.netacs.org This demonstrates that both the addition and the elimination steps are critical for the success of the VNS reaction.

Key Steps in the Vicarious Nucleophilic Substitution (VNS) of Nitroarenes

StepDescriptionInfluencing Factors
1. Carbanion FormationA strong base deprotonates the carbon alpha to the leaving group and an electron-withdrawing group (e.g., sulfone).Strength of the base, acidity of the α-proton.
2. Nucleophilic AdditionThe carbanion attacks an electron-deficient position on the nitropyrimidine ring, forming a Meisenheimer-type adduct. researchgate.netacs.orgElectrophilicity of the ring, nucleophilicity of the carbanion.
3. β-EliminationA base abstracts a proton, leading to the elimination of the leaving group and restoration of the aromatic ring. acs.orgBasicity of the medium, ability of the product anion to planarize, steric hindrance. researchgate.netacs.org
Adduct Formation and Base-Induced β-Elimination

The reactivity of electron-deficient aromatic systems like this compound is characterized by their susceptibility to nucleophilic attack. A key reaction pathway is the Vicarious Nucleophilic Substitution (VNS), a process that facilitates the substitution of a hydrogen atom. acs.org This transformation proceeds via a two-step mechanism. The initial step involves the addition of a nucleophile, typically a carbanion stabilized by an electron-withdrawing group, to an electron-deficient position on the pyrimidine ring. researchgate.net This addition leads to the formation of a negatively charged intermediate known as a σH adduct, or Meisenheimer-type complex. thieme-connect.com

The second step is a base-induced β-elimination. acs.org In this stage, a base removes a proton from the sp³-hybridized carbon atom where the nucleophile has attached, and simultaneously, a leaving group from the carbanion is eliminated. thieme-connect.com This rearomatizes the pyrimidine ring and results in the formation of the substituted product. researchgate.net For instance, the reaction of a nitroarene with a carbanion precursor like chloromethyl phenyl sulfone involves the formation of the adduct, followed by the base-induced elimination of HCl to yield the alkylated product anion. acs.org The stability and subsequent reactivity of the σH adduct are crucial in determining the reaction's outcome. In some cases, particularly with sterically hindered reactants or under specific low-temperature conditions, the N-protonated adduct can be isolated. thieme-connect.com

StepDescriptionKey Intermediates
1. Addition A nucleophile (carbanion) attacks an electron-deficient carbon on the this compound ring.σH adduct (Meisenheimer-type complex)
2. Elimination A base facilitates the elimination of a leaving group from the newly attached substituent, restoring aromaticity.Anion of the alkylated product
Steric and Electronic Factors Governing VNS Regioselectivity

The regioselectivity of the Vicarious Nucleophilic Substitution (VNS) reaction on the this compound ring is governed by a delicate interplay of steric and electronic factors. worktribe.com The powerful electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring towards nucleophilic attack, primarily at the positions ortho and para to it. researchgate.net This electronic influence directs the initial addition of the nucleophile to these electron-deficient sites. researchgate.net

However, steric hindrance plays a critical role, particularly during the β-elimination step. researchgate.net For the elimination to occur efficiently, the newly formed substituent and the adjacent nitro group often need to adopt a planar conformation to stabilize the resulting anionic product. acs.orgresearchgate.net If the nucleophile is sterically demanding (e.g., a carbanion from isopropyl phenyl sulfone), this required planarization can be severely hindered. acs.orgresearchgate.net This steric clash can inhibit the elimination step, causing the reaction to halt at the adduct stage, which may then be protonated and isolated. acs.org In some cases, steric hindrance can also influence the initial site of attack, favoring less crowded positions. For example, in related nitro-heterocyclic systems, bulky substituents can disfavor nucleophilic attack at adjacent positions. stackexchange.com The competition between electronic activation and steric repulsion ultimately determines the final substitution pattern on the pyrimidine ring. nih.gov

FactorInfluence on VNS RegioselectivityExample
Electronic The electron-withdrawing nitro group activates ortho and para positions for nucleophilic attack. researchgate.netNucleophilic attack is directed to positions 4 and 6 of the this compound ring.
Steric Bulky nucleophiles or substituents can hinder the β-elimination step by preventing necessary planarization. acs.orgresearchgate.netThe use of an isopropyl carbanion may lead to a stable adduct that resists elimination due to steric hindrance with the nitro group. acs.org

Pyrimidine Diversification Strategies and Ring Transformations

Deconstruction-Reconstruction Methodologies for Pyrimidine Core Modification

A novel strategy for the diversification of complex molecules containing a pyrimidine core involves a "deconstruction-reconstruction" approach. nih.govresearchgate.net This method allows for the modification of the central pyrimidine ring itself, rather than just its peripheral substituents. The core concept is to transform the stable aromatic pyrimidine into a reactive intermediate that can be used in various heterocycle-forming reactions. nih.gov This process effectively enables the use of complex pyrimidines as synthons for other heterocyclic systems, providing access to analogues that would be difficult to synthesize through traditional methods. researchgate.netnih.gov The strategy hinges on the conversion of the pyrimidine into a corresponding N-arylpyrimidinium salt, which activates the ring for cleavage. nih.gov

Formation and Cleavage of N-Arylpyrimidinium Salts

The initial step in the deconstruction-reconstruction sequence is the transformation of the pyrimidine into an N-arylpyrimidinium salt. nih.govresearchgate.net This is typically achieved by reacting the pyrimidine with an activating agent like triflic anhydride (B1165640) (Tf₂O) and an aniline derivative. researchgate.net This transformation is crucial as it breaks the aromaticity of the pyrimidine ring, rendering it susceptible to cleavage. The resulting N-arylpyrimidinium salt is a reactive species that does not need to be isolated and can be subjected directly to cleavage conditions. nih.gov The cleavage is accomplished by adding a nucleophile, such as piperidine in ethanol, which attacks the activated ring, leading to its opening. researchgate.net

Generation and Reactivity of Iminoenamine Building Blocks

The cleavage of the N-arylpyrimidinium salt generates a versatile three-carbon iminoenamine building block. nih.govresearchgate.net This intermediate serves as a surrogate for a 1,3-dicarbonyl compound, a classic component in de novo heterocycle synthesis. nih.gov The iminoenamine is a key reactive intermediate that can participate in various cyclization reactions to form new heterocyclic rings. researchgate.net Its ability to react with different partners allows for the reconstruction of a modified pyrimidine or the creation of entirely different heterocyclic systems, such as azoles. nih.gov This strategy effectively masks a diversifiable three-carbon unit within the original pyrimidine structure. nih.gov

Conversion of Nitropyrimidines to Other Heterocyclic Systems (e.g., Azoles)

The iminoenamine building blocks generated from the deconstruction of pyrimidines are highly valuable for synthesizing other heterocyclic systems, particularly azoles. nih.govnih.gov By reacting the iminoenamine intermediate with different dinucleophiles, a variety of five-membered rings can be constructed. For example, treatment with hydrazines leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields 1,2-oxazoles. nih.gov This method has been shown to be effective even on complex molecular scaffolds. nih.gov The deconstruction-reconstruction sequence allows for the conversion of a nitropyrimidine-containing molecule into a diverse array of azole derivatives, demonstrating a powerful approach for late-stage structural diversification in fields like drug discovery. nih.govresearchgate.net This transformation of one heterocyclic system into another highlights the synthetic potential of nitropyrimidines as precursors for other valuable ring systems. colab.wsrsc.org

Starting MaterialKey IntermediateReagent for ReconstructionFinal Heterocycle
PyrimidineN-Arylpyrimidinium Salt -> IminoenamineHydrazinePyrazole nih.gov
PyrimidineN-Arylpyrimidinium Salt -> IminoenamineHydroxylamine1,2-Oxazole nih.gov
PyrimidineN-Arylpyrimidinium Salt -> IminoenamineGuanidine (B92328)Aminopyrimidine nih.gov

Redox Chemistry of the Nitro Group in this compound Systems

The nitro group of this compound is a key functional moiety that dictates much of its reactivity, particularly in oxidation-reduction (redox) reactions. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the pyrimidine ring, making it susceptible to reductive transformations. The redox chemistry of this system is characterized by multi-electron processes, often involving the formation of transient radical intermediates.

Electrochemical Reduction

The electrochemical reduction of nitroaromatic compounds, including nitropyrimidines, is a well-studied process that typically proceeds in a stepwise manner. google.commdpi.com In aprotic solvents, the reduction often begins with a single-electron transfer to form a nitro radical anion (ArNO₂⁻•). mdpi.com This initial step can be followed by further reduction to a nitroso (ArNO) and then a hydroxylamine (ArNHOH) derivative, ultimately leading to the corresponding amine (ArNH₂) through a six-electron process. mdpi.com

A study involving a 2-nitropyridine (B88261) derivative conjugated to a diaza-crown ether ligand (L1) provides specific insights into this process. csic.es The cyclic voltammogram of this ligand in an acetonitrile solution showed a quasi-reversible reduction at a half-wave potential (E₁/₂) of -864 mV. csic.es This reduction corresponds to the formation of a radical anion, which dramatically increases the ligand's affinity for metal cations like Ca²⁺. csic.es The reduction potential is sensitive to the presence of metal ions, shifting to more positive values upon complexation. csic.es For instance, in the presence of Ca²⁺, the ligand exhibited two distinct reduction waves, a phenomenon attributed to the proximity of the two nitropyridine groups forced by the metal ion, which causes repulsion between the resulting radical anions. csic.es

An electrochemical reduction method has also been developed for various nitro and nitroso pyrimidine compounds. google.com This method utilizes active hydrogen generated at the cathode to reduce the nitro group to an amino group, offering a process with mild reaction conditions. google.com The process can be carried out at temperatures between 25-70 °C with current densities of 20-100 mA/dm². google.com

Table 1: Electrochemical Reduction Potentials of a 2-Nitropyridine-Diaza-Crown Ether Ligand (L2) in the Absence and Presence of Ca²⁺ csic.es

ConditionHalf-Wave Potential (E₁/₂) vs. Ag⁺/Ag⁰
Ligand L2 only-811 mV
Ligand L2 with Ca²⁺-225 mV

Note: Ligand L2 is a derivative containing a single 2-nitropyridine moiety. csic.es

The pH of the medium can also play a crucial role in the electrochemical behavior. Studies on the related compound 2-nitroimidazole (B3424786) show that the reduction pathway is pH-dependent, with different numbers of reduction peaks observed in acidic versus alkaline conditions. researchgate.net

Chemical Reduction

The nitro group of this compound and its derivatives can be chemically reduced to a primary amine using various reagents and catalytic systems. This transformation is a fundamental step in the synthesis of many biologically active molecules. mdpi.com

Catalytic hydrogenation is a common and efficient method. google.com This typically involves using hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). mdpi.com This method has been successfully applied to reduce the nitro group in precursors for compounds such as the DNA-dependent protein kinase inhibitor AZD7648. mdpi.com

Another approach involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl). mdpi.com This method was employed in an environmentally benign, one-pot synthesis of Schiff bases from 2-nitropyridine. mdpi.com The reduction of the nitro group is generally accepted to proceed through nitroso and hydroxylamine intermediates before the final amine product is formed. google.com The reduction of the hydroxylamine is often the slowest, rate-determining step, which can lead to its accumulation as an intermediate. google.com

Table 2: Selected Methods for the Chemical Reduction of Nitropyridine/Nitropyrimidine Derivatives

Starting Material ClassReducing Agent/CatalystProduct ClassReference
2-Amino-4-methyl-5-nitropyridineAmmonium formate, Pd/C5-Aminopyridine derivative mdpi.com
2-Chloro-5-nitropyridine (B43025)Fe/HCl5-Aminopyridine derivative mdpi.com
Nitropyridine DerivativesH₂ / Catalyst (e.g., Pd/C)Aminopyridine Derivatives

Radical Intermediates and Mechanistic Pathways

In some systems, this radical anion is stable enough to be studied directly. For example, in the electrochemical reduction of a 2-nitropyridine-containing ligand, the formation of the radical anion state is the key to its function as a redox-switchable ligand. csic.es The generation of this radical dramatically alters the electronic properties and coordinating ability of the molecule. csic.es

The subsequent steps in the reduction pathway can also involve radical species. While the complete pathway to the amine is a six-electron reduction, the process can be complex. Investigations into the oxidation of related nitroalkanes have shown the formation of other radical species, such as peroxyl and nitrogen dioxide (NO₂•) radicals, in secondary reactions following the initial redox event. nih.gov Although this study focused on oxidation, it highlights the potential for complex radical chemistry originating from the nitro group. nih.gov Flavoenzymes, for instance, can reduce nitroaromatic compounds via single-electron transfer mechanisms, leveraging the stability of their flavin semiquinone state to produce the nitro radical anion, which is often the first step in the cytotoxic activation of these compounds. mdpi.com

Derivatization and Functionalization Strategies of 2 Nitropyrimidine

Strategic Introduction of Functional Groups on the Nitropyrimidine Core

The introduction of functional groups onto the 2-nitropyrimidine core is a fundamental aspect of its chemical modification. This allows for the fine-tuning of its electronic and steric properties, which is crucial for various applications.

Amination Reactions on this compound Scaffolds

Amination reactions are a cornerstone of this compound derivatization. The electron-withdrawing nitro group activates the pyrimidine (B1678525) ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. A variety of amines can be introduced at different positions on the pyrimidine ring, depending on the reaction conditions and the presence of other substituents.

For instance, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines can lead to regioselective amination at the C2 position. researchgate.net This is in contrast to reactions with secondary amines, which typically show a preference for substitution at the C4 position. researchgate.net The presence of the nitro group at the 5-position significantly influences the regioselectivity of these reactions.

A practical method for the amination of nitropyridones involves silylation with hexamethyldisilazane (B44280) (HMDS) followed by reaction with a primary amine. This approach avoids the use of hazardous reagents like POCl3 and provides good yields of aminonitropyridines. acs.org The nitro group's activation of the pyridone is essential for the success of this coupling. acs.org

Table 1: Amination of 3-Nitro-4-pyridone with Various Primary Amines

AmineProduct Yield (%)
Propylamine85
Benzylamine92
Cyclohexylamine88
Aniline (B41778)75

Reaction conditions: 1 equiv of 3-nitro-4-pyridone, 1.5 equiv of HMDS, 2.0 equiv of amine in CH3CN at 60 °C. Data sourced from acs.org.

Alkylation and Arylation Methods (e.g., Buchwald–Hartwig coupling)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds and have been applied to pyrimidine systems. organic-chemistry.orgwikipedia.org These methods allow for the coupling of amines with aryl halides, providing access to a wide range of N-aryl pyrimidines. organic-chemistry.orgwikipedia.org

The Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl product. wikipedia.org The choice of ligand is crucial for the efficiency and scope of the reaction. Sterically hindered biarylphosphine ligands have been shown to be particularly effective. acs.org

While the Buchwald-Hartwig amination is a prominent method, other arylation techniques are also employed. For example, the direct C-H arylation of pyridines can be achieved with high regioselectivity, depending on the electronic properties of the substituents on the pyridine (B92270) ring. nih.gov

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis offers a high-throughput approach to generate large libraries of this compound derivatives for screening and optimization.

Immobilization Techniques for this compound Scaffolds

The immobilization of the this compound scaffold onto a solid support is the first step in solid-phase synthesis. This can be achieved through various linkage strategies. For example, 2-amino-3-nitropyridine (B1266227) can be attached to a Wang resin via a carbamate (B1207046) linkage. nih.gov This allows for subsequent modifications to be carried out on the solid support. Another approach involves using aminomethyl-terminated Argogel as the solid support. thieme-connect.com

The choice of resin and linker is critical as it must be stable to the reaction conditions used for derivatization but allow for cleavage to release the final product.

Parallel Derivatization Protocols for High-Throughput Synthesis

Once the this compound scaffold is immobilized, parallel synthesis techniques can be employed to generate a library of diverse compounds. acs.org This involves splitting the resin into multiple portions and reacting each with a different building block.

For instance, a library of 2,6,8,9-tetrasubstituted purine (B94841) analogues was synthesized in a parallel solution-phase approach starting from 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758). acs.org Sequential substitution with primary amines and benzylmercaptan, followed by reduction of the nitro group and cyclization, led to the purine core. acs.org Further modification by oxidation and displacement provided the final diversified library. acs.org This combinatorial approach allows for the rapid generation of thousands of unique compounds for biological screening. nih.govtwistbioscience.comwipo.int

Regioselective Functionalization Techniques

Controlling the regioselectivity of functionalization is crucial for synthesizing specific isomers of derivatized 2-nitropyrimidines. The inherent electronic properties of the this compound ring, combined with the directing effects of existing substituents, govern the position of incoming groups.

As previously mentioned, in 2,4-dichloro-5-nitropyrimidine, the C4 position is generally more susceptible to nucleophilic attack by secondary amines, while tertiary amines can favor substitution at the C2 position. researchgate.net This differential reactivity allows for the selective introduction of different functional groups at these two positions.

Palladium-catalyzed C-H functionalization offers another route to regioselective modification. For example, the C5-position of N-(alkyl)pyrimidin-2-amines can be selectively arylated or olefinated. rsc.org The regioselectivity of direct C-H arylation of pyridines is highly dependent on the electronic character of the C-H bonds and the heteroarene ring itself. nih.gov Electron-withdrawing groups on the pyridine ring can direct arylation to specific positions. nih.gov

Multicomponent Reactions Involving this compound as a Reactant

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. Well-known examples of MCRs include the Biginelli, Hantzsch, Ugi, and Passerini reactions, which are instrumental in the synthesis of various heterocyclic scaffolds. rsc.orgfrontiersin.orgorganic-chemistry.org

A comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of this compound as a direct reactant in multicomponent reactions. While the synthesis of the pyrimidine ring itself is a common outcome of many MCRs, and various substituted pyrimidines serve as substrates, there are no specific, documented examples of this compound participating as one of the starting components in these complex transformations. researchgate.netmdpi.comnih.gov

The electronic properties of this compound, particularly the strong electron-withdrawing nature of the nitro group at the C2 position, significantly influence its reactivity. This deactivation of the pyrimidine ring may render it unsuitable for the typical reaction pathways of common MCRs, which often involve a delicate balance of nucleophilic and electrophilic interactions between the components. It is plausible that under typical MCR conditions, this compound might be prone to other transformations, such as nucleophilic aromatic substitution (SNAr) at the C2 position, which could compete with or prevent the desired multicomponent cascade.

Research into the multicomponent synthesis of related aza-aromatic systems, such as nitropyridines, has been documented. For instance, multicomponent reactions have been developed for the synthesis of 5-nitropyridine derivatives. researchgate.net However, these examples involve the construction of the pyridine ring with the nitro group already present on one of the acyclic precursors, rather than using a pre-formed nitropyridine as a reactant.

Given the current body of published research, the application of this compound as a building block in multicomponent reactions remains an unexplored area of synthetic chemistry. Consequently, no research findings or data tables on its use in such reactions can be provided.

Theoretical and Computational Chemistry of 2 Nitropyrimidine

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of nitropyrimidine systems. For instance, studies on related molecules like 2-amino-5-nitropyrimidine (B189733) have utilized DFT with various basis sets, such as B3LYP/6-311++G(d,p), to investigate their molecular structure and vibrational frequencies. colab.wsresearchgate.net

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For substituted nitropyrimidines, such as 2-amino-5-nitropyrimidine, conformational analysis is crucial for identifying the most stable conformer. acs.orgredalyc.org Theoretical calculations have shown that even small changes in molecular conformation can significantly influence the resulting crystal structure. acs.org In the case of 3-hydroxy-6-methyl-2-nitropyridine, two conformers, O-cis and O-trans, were identified, with the O-trans conformer being the more stable form. doi.org The optimized geometrical parameters, including bond lengths and angles, calculated theoretically often show good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Comparison of Experimental and Theoretical Geometrical Parameters for a Related Nitropyridine
ParameterExperimental (X-ray)Theoretical (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C2-N11.3521.361
N1-C61.3411.348
C5-NO21.4231.435
**Bond Angles (°) **
C2-N1-C6117.2117.0
N1-C2-N(H2)118.9118.7
C4-C5-NO2118.5118.6

Note: Data presented is for a representative related molecule, 2-amino-3-nitropyridine (B1266227), to illustrate the typical correlation between experimental and theoretical values. researchgate.netresearchgate.net

The electronic properties of nitropyrimidines are central to their reactivity and potential applications. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides insight into the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that charge transfer can occur within the molecule, which is a desirable characteristic for nonlinear optical (NLO) materials. colab.wsnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and identifying reactive sites within a molecule. nih.gov The MEP surface visualizes the electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for predicting how a molecule will interact with other species. nih.govnih.gov

Table 2: Calculated Electronic Properties of a Substituted Nitropyridine
PropertyValue
HOMO Energy-6.6861 eV
LUMO Energy-2.3611 eV
Energy Gap (ΔE)4.325 eV
Electronegativity (χ)4.5236
Global Hardness (η)2.1625

Note: The data is for 2-amino-5-nitropyrimidine, calculated using DFT, and serves as an illustrative example of the electronic properties of nitropyrimidine derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge delocalization. nih.govgoogle.co.in It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them. doi.org In nitropyrimidine systems, NBO analysis can reveal the extent of charge transfer from electron-donating groups to electron-accepting groups, which is fundamental to their NLO properties. lodz.pl The stabilization energy associated with these interactions can be quantified, providing a measure of the strength of the intramolecular charge transfer. doi.org

Many nitropyrimidine derivatives exhibit significant nonlinear optical (NLO) properties, making them promising candidates for applications in photonics and optoelectronics. tandfonline.comoptica.org The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. nih.govmss-ijmsr.com Theoretical calculations of β, often performed using DFT methods, are essential for screening potential NLO materials. researchgate.netresearchgate.net For a molecule to have a large β value, it typically possesses a significant dipole moment and a high degree of intramolecular charge transfer. rsc.org Several nitropyridine and nitropyrimidine derivatives have been shown to have large β values, in some cases many times greater than that of urea (B33335), a standard reference material for NLO properties. researchgate.net

Table 3: Calculated First-Order Hyperpolarizability and Related Properties for NLO-active Nitropyridines
CompoundDipole Moment (μ) (Debye)Polarizability (α) (esu)First-Order Hyperpolarizability (β) (esu)
2-Amino-3-bromo-5-nitropyridine1.8511.723 x 10⁻²³7.428 x 10⁻³⁰
5-Bromo-3-nitropyridine-2-carbonitrile2.55505.3795 x 10⁻²³4.5553 x 10⁻³⁰
2-Adamantylamino-5-nitropyridine--d₃₁ = 80 pm/V, d₃₃ = 60 pm/V
2-Cyclooctylamino-5-nitropyridine--d₃₂ = (32 ± 16) pm/V, d₃₃ = (13.7 ± 2) pm/V

Note: The table includes data for various nitropyridine derivatives to showcase the range of NLO properties observed in this class of compounds. The units for β can vary (esu vs. pm/V) depending on the measurement or calculation method. optica.orgnih.govresearchgate.netaip.org

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state, or crystal packing, is governed by intermolecular interactions. rsc.org Understanding these interactions is the domain of crystal engineering, which seeks to design and synthesize crystalline materials with desired properties. k-state.eduk-state.edu

Hydrogen bonding is a particularly important intermolecular force in determining the crystal structure of nitropyrimidines, especially those with amino substituents. researchgate.netacs.org 2-Amino-5-nitropyrimidine, for example, is known to exhibit polymorphism, meaning it can crystallize in different forms with distinct physical properties. acs.orgk-state.edu These polymorphs can have different hydrogen bonding networks, which in turn affect their stability and NLO properties. acs.org The hydrogen bonds can involve the amino group, the nitro group, and the nitrogen atoms of the pyrimidine (B1678525) ring, leading to the formation of complex two- or three-dimensional structures. researchgate.netacs.org

Lattice Energy Calculations and Crystal Packing Analysis

The stability and physical properties of crystalline solids, including polymorphs of 2-nitropyrimidine and its derivatives, are fundamentally governed by the arrangement of molecules in the crystal lattice and the energetic interactions between them. Lattice energy, defined as the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules, is a critical parameter in computational materials science. byjus.comexpii.com It represents the strength of the intermolecular forces holding the crystal together.

Computational methods, particularly those combining density functional theory (DFT) for intramolecular energy with atom-atom potential models for intermolecular interactions, are employed to calculate lattice energies. rsc.org These calculations are crucial for predicting the most stable crystal structures and understanding polymorphism, where a compound can exist in multiple crystalline forms. Studies on related molecules like 2-amino-5-nitropyrimidine have demonstrated that lattice energy is the predominant factor determining the relative stability and free energy differences between polymorphs. rsc.org While vibrational free energy differences are generally small (often less than 1 kJ mol⁻¹), the lattice energy differences can be significantly larger and are the main drivers of the observed polymorphic landscape. rsc.org

Table 1: Contributions to Polymorph Stability in Nitropyrimidine Derivatives Data derived from studies on related nitropyrimidine compounds.

ContributionTypical MagnitudeSignificance
Lattice Energy Difference (ΔE_latt) 0 - 10+ kJ mol⁻¹The dominant contribution to relative polymorph stability. rsc.org
Vibrational Free Energy (ΔF_vib) < 1-2 kJ mol⁻¹Generally a minor contribution to free energy differences. rsc.org
Vibrational Zero Point Energy (ΔZPE) < 0.4 kJ mol⁻¹A very small contribution to relative stability. rsc.org

Advanced Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient (RDG) Plot)

To gain deeper insight into the nature and strength of intermolecular forces that govern crystal packing, advanced computational tools such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots are utilized. These methods provide a detailed picture of non-covalent interactions (NCIs), which are crucial for the structure and function of molecular crystals. wikipedia.orgacs.org

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. researchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to color-code the regions involved in different types of contacts. For various nitropyridine and nitropyrimidine derivatives, Hirshfeld analysis has been used to quantify the percentage of different interactions, such as O···H, H···H, C···H, and N···H contacts. researchgate.netcapes.gov.br In a study of a 2-amino, 3-nitropyridinium derivative, Hirshfeld analysis revealed that O···H interactions were the most significant, accounting for 54.2% of all molecular contacts, highlighting the dominant role of hydrogen bonding in the crystal structure. capes.gov.br This technique allows for a detailed examination of close contacts that might otherwise be overlooked in a standard crystal packing diagram. acs.orgresearchgate.net

Reduced Density Gradient (RDG) Plot analysis is another non-covalent interaction visualization index based on the electron density (ρ) and its first derivative. jussieu.fr The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. scirp.org This plot reveals different types of interactions in distinct regions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ. scirp.orgresearchgate.net

Weak, attractive interactions (e.g., van der Waals forces) appear as spikes near zero. scirp.orgresearchgate.net

Strong, repulsive interactions (e.g., steric clashes) appear as spikes at positive values. scirp.orgresearchgate.net

By mapping the RDG values onto an isosurface, the spatial regions of these non-covalent interactions can be visualized directly within the molecular structure. jussieu.frresearchgate.net This provides a clear, three-dimensional picture of the bonding patterns, showing, for example, the surfaces corresponding to hydrogen bonds, van der Waals contacts, and repulsive steric effects between molecules in the crystal. researchgate.netgithub.io

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions involving this compound and its derivatives. By modeling reactants, transition states, and products, researchers can map out potential energy surfaces and determine the most likely reaction pathways.

Transition State Analysis for Nucleophilic Additions and Rearrangements

Nucleophilic aromatic substitution (S_NAr) is a characteristic reaction of electron-deficient aromatic rings like this compound. The mechanism of these reactions—whether they proceed through a discrete Meisenheimer complex intermediate (stepwise mechanism) or via a single, concerted step—has been a subject of extensive computational investigation. researchgate.netfrontiersin.org

Kinetic and theoretical studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various nucleophiles, such as amines and hydrazines, have provided significant insights. frontiersin.orgrsc.orgnih.govfrontiersin.org Computational modeling, often using DFT methods like M05-2X, is employed to locate and characterize the transition state (TS) structures for different potential pathways. rsc.org For instance, in the reaction with benzohydrazide (B10538) derivatives, transition state analysis revealed that the formation of an intramolecular hydrogen bond between the nucleophile and a ring nitrogen atom of the pyrimidine significantly lowers the activation energy. rsc.org This hydrogen bond acts to enhance the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking atom, effectively activating both reactants and favoring a specific TS geometry. rsc.org

The nature of the nucleophile and the reaction conditions determine whether the mechanism is concerted or stepwise. frontiersin.orgfrontiersin.org For some reactions, a clear curvature in Brønsted-type plots suggests a change in the rate-determining step, consistent with a stepwise mechanism involving a Meisenheimer complex. frontiersin.org In other cases, the data points to a concerted mechanism where the bond formation and bond breaking occur simultaneously. researchgate.netfrontiersin.org Computational analysis of the TS helps to rationalize these experimental findings by providing detailed energetic and structural information about the highest-energy point along the reaction coordinate. researchgate.net

Table 2: Mechanistic Findings for S_NAr Reactions of Nitropyrimidine Derivatives

Reactant SystemKey Computational FindingImplied Mechanism
2-chloro-5-nitropyrimidine + BenzohydrazidesStabilization of TS by intramolecular H-bond. rsc.orgConcerted, with dual site activation. rsc.org
2-chloro-5-nitropyrimidine + Alicyclic AminesCurvature in Brønsted plot attributed to destabilization of a potential intermediate. frontiersin.orgConcerted (cS_NAr). frontiersin.org
6-alkoxy-4-chloro-5-nitropyrimidines + Primary AminesMeisenheimer complex identified as a key intermediate in the reaction coordinate. researchgate.netresearchgate.netStepwise. researchgate.net

Prediction of Nitro Group Migration Pathways and Energetics

The migration of a nitro group on an aromatic ring is a fascinating and complex rearrangement. While not as common as other substitutions, nitro group migrations have been observed in nitropyridine and nitropyrimidine systems under certain reaction conditions. clockss.orgoregonstate.edu Computational methods are essential for exploring the potential mechanisms and energetic barriers associated with these rearrangements.

For nitropyridines, it has been proposed that nitration does not always proceed by direct electrophilic attack at a specific carbon. Instead, an N-nitropyridinium intermediate can form, which then rearranges. Computational studies suggest these rearrangements can occur via sigmatropic shifts, where the nitro group moves across the ring system in a concerted fashion, rather than through the dissociation and re-addition of a free nitronium ion (NO₂⁺). ntnu.no

In the context of this compound, a similar migration would involve the movement of the NO₂ group from the C2 position to another position on the ring. Theoretical investigations into such processes would involve:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the nitro group moves along different potential paths.

Locating Transition States: Identifying the highest-energy structures (transition states) for each potential migration pathway (e.g., rsc.orgrsc.org or rsc.org sigmatropic shifts).

Calculating Activation Barriers: Determining the energy difference between the reactant and the transition state to predict the feasibility of each pathway.

Studies on related heterocyclic systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, have shown that unexpected nitro-group migration products can be major products, with the reaction outcome being highly dependent on the solvent. clockss.org While direct computational studies on the energetics of nitro group migration for this compound are scarce, the principles derived from related nitropyridines and other nitro-heterocycles provide a clear framework for how such migrations could be theoretically investigated to predict the most favorable pathways and the energetic costs involved. clockss.orgntnu.no

Advanced Spectroscopic Characterization of 2 Nitropyrimidine and Its Derivatives

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds it contains, acting as a molecular "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum reveals the presence of specific functional groups, which absorb IR radiation at characteristic frequencies.

For 2-Nitropyrimidine, the FTIR spectrum is expected to be dominated by vibrations associated with the pyrimidine (B1678525) ring and the nitro (NO₂) functional group. The key characteristic absorption bands can be predicted based on data from similar structures: researchgate.netnih.gov

Aromatic C-H Stretching: The C-H stretching vibrations of the pyrimidine ring are anticipated to appear in the region of 3100-3000 cm⁻¹. nih.gov

NO₂ Group Vibrations: The nitro group is a strong absorber in the IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected to produce a strong band in the 1550-1520 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) typically appears as a strong band between 1360-1340 cm⁻¹. researchgate.net

Ring C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to be observed in the 1600-1400 cm⁻¹ range. researchgate.net

In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations, along with ring deformation modes, contribute to the more complex fingerprint region of the spectrum, typically below 1400 cm⁻¹. researchgate.net

The broadness of certain peaks, particularly those associated with hydrogen bonding in derivatives, can provide additional information about intermolecular interactions. azooptics.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Often, symmetric vibrations and bonds involving non-polar groups produce strong Raman signals, while asymmetric and polar groups are more prominent in FTIR.

In the context of this compound, FT-Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyrimidine ring. Key expected features include:

Ring Breathing Modes: Symmetric vibrations where the entire ring expands and contracts are often strong in the Raman spectrum. For pyridine (B92270) and its derivatives, these modes are typically found in the 1050-990 cm⁻¹ region. researchgate.net

NO₂ Symmetric Stretch: The symmetric stretch of the nitro group (ν_s(NO₂)) around 1350 cm⁻¹ is also expected to be Raman active. nih.gov

C-H Stretching: Aromatic C-H stretching modes above 3000 cm⁻¹ are also visible in the Raman spectrum.

Studies on analogous compounds like 5-bromo-2-nitropyridine (B47719) have shown that a combined analysis of both FTIR and FT-Raman spectra, supported by theoretical calculations, is essential for a complete and accurate assignment of vibrational modes. nih.gov

Detailed Vibrational Assignment and Analysis

A detailed vibrational assignment involves attributing each observed band in the FTIR and FT-Raman spectra to a specific molecular motion. This process is greatly enhanced by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and their corresponding motions (Potential Energy Distribution, PED). researchgate.net

Interactive Table: Illustrative Vibrational Assignments Based on 5-bromo-2-nitropyridine Analogue nih.gov

This table demonstrates the type of detailed assignments derived from combined experimental and computational analysis. The assignments are for 5-bromo-2-nitropyridine and serve as an illustrative guide for this compound.

FTIR (cm⁻¹) FT-Raman (cm⁻¹) Calculated (cm⁻¹) Vibrational Assignment (PED %)
310631083107ν(C-H) (99)
308330853084ν(C-H) (98)
160116001598ν(C=C) (45), β(C-H) (20)
157215701571ν_as(NO₂) (75)
145814601459ν(C=C) (35), ν(C=N) (25)
135013521351ν_s(NO₂) (80)
129012911290β(C-H) (40), ν(C-C) (22)
117511761175β(C-H) (55)
102010211020Ring Breathing (60)
840841840δ(NO₂) (50)
740-739γ(C-H) (65)
535536535Ring Deformation (40)

ν: stretching; β/δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Experimental Validation

The chemical shift (δ) in NMR indicates the electronic environment of a nucleus. Electron-withdrawing groups, like the nitro group, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). compoundchem.compdx.edu The two nitrogen atoms in the pyrimidine ring also have a significant deshielding effect on the adjacent ring protons and carbons. libretexts.org

¹H NMR Analysis of this compound: The this compound molecule has three non-equivalent aromatic protons.

H4/H6: These protons are adjacent to a ring nitrogen and are expected to be the most deshielded, likely appearing in the δ 9.0-9.5 ppm range.

H5: This proton is situated between two carbons and is expected to be at a relatively higher field (less deshielded) compared to H4 and H6, likely in the δ 7.5-8.0 ppm range. The coupling between adjacent protons (H4-H5 and H5-H6) would result in specific splitting patterns (doublets and a triplet or doublet of doublets), which confirms their connectivity.

¹³C NMR Analysis of this compound: The molecule possesses three distinct carbon environments.

C2: This carbon is directly attached to the electron-withdrawing nitro group and is also bonded to two nitrogen atoms. It is expected to be the most deshielded carbon, with a chemical shift likely exceeding δ 155 ppm.

C4/C6: These carbons are adjacent to a ring nitrogen and are also significantly deshielded, with expected shifts in the δ 150-160 ppm range.

C5: Similar to its attached proton, this carbon is the least deshielded of the ring carbons, with an anticipated chemical shift in the δ 120-130 ppm range. bhu.ac.incompoundchem.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

These are predicted values based on general principles and data from analogous heterocyclic compounds.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2-> 155
H4/C49.0 - 9.5150 - 160
H5/C57.5 - 8.0120 - 130
H6/C69.0 - 9.5150 - 160

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR provides essential information, complex molecules often require 2D NMR techniques for unambiguous assignment of all signals. mdpi.com These experiments plot correlations between nuclei across two frequency axes.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signal of H5 to the signals of H4 and H6, definitively confirming the H4-H5-H6 connectivity along the pyrimidine ring fragment. specac.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹J_CH coupling). specac.com An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of H4 to the ¹³C signal of C4, the H5 signal to the C5 signal, and the H6 signal to the C6 signal. This allows for the direct and unambiguous assignment of the carbon skeleton based on the previously assigned proton spectrum.

These 2D techniques are crucial for validating the structural assignments made from 1D spectra and are standard practice in the characterization of novel pyrimidine derivatives. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Species or Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. This makes it particularly well-suited for the characterization of radical species, such as the this compound radical anion, and transition metal complexes incorporating the this compound ligand. The EPR spectrum provides detailed information about the electronic structure of the paramagnetic species, including the distribution of the unpaired electron density and the interaction of the electron spin with nearby magnetic nuclei.

When this compound undergoes a one-electron reduction, it forms a paramagnetic radical anion. This process can be achieved electrochemically, and the resulting radical species can be studied in situ using EPR spectroscopy. The EPR spectrum of the this compound radical anion is expected to exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei within the molecule, namely the nitrogen atoms of the pyrimidine ring and the nitro group, as well as the ring protons.

The primary parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (A). The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. For organic radicals, the g-value is typically close to that of a free electron (ge ≈ 2.0023). The hyperfine coupling constants quantify the strength of the interaction between the unpaired electron and the magnetic nuclei. The magnitude of these constants is directly proportional to the spin density at the respective nucleus, providing a map of the unpaired electron's distribution within the molecule.

In the context of metal complexes, if this compound acts as a ligand coordinated to a paramagnetic transition metal ion (e.g., Cu(II), Mn(II)), EPR spectroscopy can provide valuable insights into the coordination geometry and the nature of the metal-ligand bonding. The EPR parameters of the metal ion will be influenced by the coordinated this compound ligand, and analysis of the spectrum can reveal information about the symmetry of the complex and the covalency of the metal-ligand bonds. For example, in Cu(II) complexes, the g-values and the copper hyperfine coupling constants are sensitive to the geometry of the copper center and the nature of the coordinating atoms.

Electronic Absorption Spectroscopy (UV-Vis) and Diffuse Reflectance for Electronic Transitions

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) region is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is related to the energy difference between these orbitals. The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength and is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε).

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically intense (large ε). The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to an antibonding π* orbital and are generally less intense (smaller ε).

The presence of the nitro group, a strong chromophore, and the pyrimidine ring, an aromatic heterocycle, will significantly influence the electronic spectrum. The nitro group itself has characteristic absorptions, and its conjugation with the pyrimidine ring will lead to shifts in the absorption maxima compared to the individual chromophores. Studies on related nitroaromatic compounds, such as 2-amino-5-nitropyridine (B18323), show characteristic UV-Vis absorption spectra. For example, 2-amino-5-nitropyridine exhibits a distinct absorption spectrum due to its electronic structure. It is expected that this compound will also display a unique UV-Vis spectrum that can be used for its identification and for studying its electronic properties. The absorption maxima for nitroaromatic compounds can be influenced by the solvent polarity, often showing solvatochromic shifts.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involving Electrons Expected Wavelength Region Expected Intensity
π → π* π electrons of the pyrimidine ring and nitro group Shorter wavelength (UV) High (ε > 1,000)

Diffuse Reflectance Spectroscopy (DRS) is a related technique used for solid samples. Instead of measuring the light transmitted through a sample, DRS measures the light scattered from the sample surface. The resulting spectrum is often presented as the Kubelka-Munk function, which is proportional to the absorbance. DRS is particularly useful for obtaining UV-Vis spectra of powdered or opaque solid derivatives of this compound, including its metal complexes. For these solid-state samples, DRS can provide information about the electronic transitions and the coordination environment of metal ions, similar to what is obtained from solution UV-Vis spectroscopy.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact (EI) or by softer ionization techniques like electrospray ionization (ESI). The resulting molecular ion can then undergo fragmentation to produce smaller, characteristic fragment ions.

The electron impact mass spectrum of this compound would provide its exact molecular mass, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For pyrimidine derivatives, fragmentation often involves the cleavage of the pyrimidine ring and the loss of small neutral molecules or radicals.

The presence of the nitro group will strongly influence the fragmentation of this compound. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO2, 46 Da) or the loss of nitric oxide (NO, 30 Da) followed by the loss of a carbonyl group (CO, 28 Da). The fragmentation of the pyrimidine ring itself can lead to the loss of hydrogen cyanide (HCN, 27 Da) or other small nitrogen-containing fragments.

While a specific mass spectrum for this compound was not found in the provided search results, the fragmentation of related pyrimidine and nitro-containing heterocyclic compounds has been studied. For instance, the mass spectra of various pyrimidine derivatives show characteristic fragmentation patterns that are dependent on the nature and position of the substituents. The study of these fragmentation pathways allows for the structural characterization of new and unknown pyrimidine-based compounds.

Table 2: Plausible Mass Spectral Fragments for this compound (C4H3N3O2, Molecular Weight: 125.08 g/mol )

m/z Possible Fragment Ion Neutral Loss
125 [M]+• (Molecular Ion) -
95 [M - NO]+• NO
79 [M - NO2]+ NO2
67 [M - NO - CO]+• NO, CO
52 [C3H2N]+ CNO2H

The analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition, as the presence of nitrogen atoms will result in a characteristic M+1 peak intensity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of their elemental formulas.

Coordination Chemistry of 2 Nitropyrimidine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving nitropyrimidine and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using a suite of analytical techniques, including elemental analysis, mass spectrometry, infrared (IR) and NMR spectroscopy, and single-crystal X-ray diffraction to elucidate their stoichiometry, coordination modes, and geometric structures.

Coordination with Transition Metals (e.g., Copper(II), Zinc(II), Nickel(II), Platinum(II), Platinum(IV))

The coordination of ligands containing a pyrimidine (B1678525) core has been demonstrated with various transition metals. For instance, a series of pyrimidine-hydrazone (pym-hyz) strands have been successfully complexed with metals such as Zinc(II) and Copper(II). otago.ac.nz The synthesis of these complexes often results in linear structures where multiple metal ions are coordinated to a single ligand molecule. otago.ac.nz For example, reacting Cu(II) salts like copper(II) perchlorate (B79767) with pyrimidine-hydrazone ligands has yielded mono-Cu(II) complexes. otago.ac.nz

While direct studies on 2-nitropyrimidine are limited, extensive research on the coordination chemistry of analogous nitropyridines provides valuable insights. Schiff base ligands derived from 5-nitropyridine-2-amine have been used to synthesize complexes with Cu(II) and Zn(II). nih.gov These syntheses typically involve refluxing the ligand and the metal salt (e.g., copper(II) acetate, zinc(II) acetate) in a solvent like methanol, leading to the formation of binuclear complexes. nih.gov Similarly, complexes of Co(II), Ni(II), and Cu(II) have been prepared using Schiff bases derived from 2-amino-5-nitropyridine (B18323). rasayanjournal.co.in The general method involves mixing an ethanolic solution of the metal chloride salt with the ligand solution, followed by refluxing to yield crystalline metal chelates. rasayanjournal.co.in Furthermore, photoactive Pt(IV) complexes have been synthesized by reacting K2PtCl4 with nitropyridine derivatives and sodium azide, followed by oxidation with H2O2. mdpi.com These examples highlight the versatility of the nitro-substituted heterocyclic scaffold in coordinating with a wide range of transition metals, suggesting similar reactivity for this compound.

Synthesis and Properties of Redox-Switchable Coordinating Groups Incorporating 2-Nitropyridine (B88261)/pyrimidine

A particularly innovative application of the this compound motif is in the design of redox-switchable coordinating groups. csic.esrsc.org This strategy leverages the dramatic change in the coordinating ability of the this compound group upon a redox stimulus. csic.es In its native, oxidized state, the nitro group is electron-withdrawing, resulting in weak interactions with metal ions. rsc.orgrsc.org However, upon electrochemical reduction, the nitro group transforms into a radical anion, becoming a potent bidentate coordinating group that binds metals strongly. rsc.org

The synthesis of such ligands involves conjugating the 2-nitropyridine or pyrimidine moiety to a larger chemical framework, such as a diaza-crown ether. csic.esrsc.org This creates a responsive system where metal binding can be turned "on" and "off." csic.es For example, a ligand designed for Ca²⁺ recognition was synthesized by coupling 2-nitropyridine to a diaza-crown ether. rsc.org This modular synthesis allows the redox-active unit to be incorporated into various structures, paving the way for the development of novel stimuli-responsive materials for metal detection, purification, and sensing. csic.esrsc.org

Ligand Design and Metal Binding Affinity

The design of ligands based on this compound is intrinsically linked to the powerful electronic influence of the nitro group. This substituent governs the ligand's coordination properties and allows for external control over its affinity for metal ions.

Influence of Nitro Group on Coordination Properties and Electronic States

The nitro group is a strong electron-withdrawing substituent, and its presence on the pyrimidine ring significantly influences the ligand's bonding abilities. royalholloway.ac.uk This electronic effect deactivates the heterocyclic system, generally leading to weak coordination with metal ions when the ligand is in its neutral state. csic.esrsc.org The coordination chemistry is dictated by factors such as the metal, the anion, and other substituents on the ligand. royalholloway.ac.uk

The most remarkable aspect is the change in electronic state and, consequently, coordination properties upon reduction. When the nitro group is electrochemically reduced to its radical anion form, it transforms into a strong bidentate coordinating group. rsc.org This transition facilitates effective metal binding, a property that is largely absent in the oxidized state. rsc.org Density Functional Theory (DFT) studies support this, showing a significant decrease in the distance between the metal ion and the coordinating atoms (nitrogen and oxygen of the nitro group) upon reduction, indicating a much stronger bond. rsc.org

Electrochemical Control over Metal Ion Affinity

The ability to switch the coordinating power of the this compound group via reduction forms the basis for electrochemical control over metal ion affinity. csic.es Applying a specific electrical potential triggers the reduction of the nitro group, dramatically "switching on" the ligand's ability to bind metal ions. rsc.org This process is reversible, allowing for the controlled capture and release of metals.

Research using a 2-nitropyridine-conjugated diaza-crown ether ligand demonstrated a phenomenal enhancement of Ca²⁺ affinity upon reduction, with the binding constant increasing by a factor of 10¹¹. sciprofiles.com This represents one of the highest affinities reported for this cation. sciprofiles.comsciprofiles.com The redox potential required to trigger this switch is dependent on the specific metal ion present in the solution, a phenomenon dictated by the charge density of the complexed ion. csic.esrsc.org This dependency allows for the electrochemical recognition and sensing of different metal ions. csic.es

The table below presents data from cyclic voltammetry experiments on a ligand (L1) featuring two 2-nitropyridine moieties, showing the shift in reduction potentials upon complexation with Ca²⁺.

CompoundE₁/₂ (First Reduction) (mV vs Ag⁺/Ag⁰)E₁/₂ (Second Reduction) (mV vs Ag⁺/Ag⁰)
L1 (free ligand) -864-864
CaL1²⁺ Complex -244-438
Data sourced from cyclic voltammetry of an acetonitrile (B52724) solution. rsc.org

This shift in potential provides a clear electrochemical signal for the presence and binding of the metal ion.

Structural Analysis of Coordination Compounds

In redox-switchable systems, structural changes upon reduction are profound. DFT calculations on a Ca²⁺ complex with a 2-nitropyridine-based ligand (CaL₁²⁺) show a dramatic shortening of coordination bonds after the ligand is reduced. rsc.org This structural change is direct evidence of the enhanced binding affinity.

ParameterCaL₁²⁺ (Oxidized)CaL₁²˙ (Reduced)
Ca–N Distance (Å) 2.7632.543
Ca–O Distance (Å) 2.5632.385
Data from DFT computational studies. rsc.org

Single-Crystal X-ray Diffraction of Metal-Nitropyrimidine Complexes

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of molecules, providing unequivocal data on bond lengths, bond angles, and coordination geometries within a crystal lattice. fiveable.meacs.org This method is considered the gold standard for the structural characterization of coordination compounds. fiveable.me

A thorough search of chemical literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for metal complexes containing the this compound ligand. biokeanos.comcsd-web.ruacs.org While numerous studies have detailed the crystal structures of complexes with related ligands, such as derivatives of nitropyridine, no specific structural reports for metal-2-nitropyrimidine complexes are available to date. researchgate.nettandfonline.commdpi.com The structural characterization of complexes with ligands like 2-amino-5-nitropyridine and 5-nitropyridine-2-thiolate has been reported, but these differ from the specific ligand . researchgate.nettsijournals.com

Computational Studies on Metal-Ligand Interactions (e.g., DFT for geometries and bonding)

In the absence of experimental crystallographic data for this compound complexes, computational methods such as Density Functional Theory (DFT) provide a powerful alternative for investigating their potential structures and the nature of the metal-ligand bond. als-journal.comnih.gov DFT calculations allow for the optimization of molecular geometries and the analysis of electronic structures, offering predictive insights into bonding characteristics. tandfonline.com

While direct computational studies on this compound complexes are not available, research on closely related systems, such as those involving 2-nitropyridine, can offer valuable parallels. For instance, DFT studies on a Ca²⁺ complex with a ligand incorporating a 2-nitropyridine unit have demonstrated its function as a redox-switchable coordinating group. researchgate.net

In its oxidized state, the 2-nitropyridine moiety exhibits weak coordination to the Ca²⁺ ion. However, upon one-electron reduction to form a radical anion, the coordinating ability of the group is dramatically enhanced. This change is reflected in the calculated metal-ligand bond distances, which shorten significantly upon reduction, indicating a much stronger interaction.

DFT calculations (see Table 1) for a Ca²⁺ complex with a diaza-crown ether ligand functionalized with 2-nitropyridine (a structural analog to this compound) illustrate this effect. The calculations show a decrease in the bond lengths between the calcium ion and the nitrogen and oxygen atoms of the 2-nitropyridine group upon reduction, signifying a stronger metal-ligand bond. researchgate.net

Table 1: DFT-Calculated Bond Distances in a Ca²⁺ Complex with a 2-Nitropyridine-Containing Ligand researchgate.net
Complex StateCa–N Distance (Å)Ca–O Distance (Å)
Oxidized (CaL²⁺)2.7632.563
Reduced (CaL²˙)2.5432.385

Applications of 2 Nitropyrimidine As a Key Synthetic Intermediate

Precursors for Complex Heterocyclic Systems

The activated nature of the nitropyrimidine core makes it an exceptional starting point for synthesizing more elaborate heterocyclic structures. Its derivatives are routinely employed in reactions that build upon or transform the initial pyrimidine (B1678525) ring.

While direct conversion of 2-nitropyrimidine to pyridine (B92270) is not a standard transformation, the chemistry of nitropyrimidines is central to creating a diverse range of substituted pyrimidines. The nitro group acts as a key activating group and a versatile precursor. For instance, the reduction of the nitro group to an amine is a fundamental step, yielding aminopyrimidines that can be further modified. sapub.org

Research has demonstrated that nitropyridine derivatives, which share chemical properties with nitropyrimidines, are crucial for building complex molecules. nih.gov For example, 2-chloro-5-nitropyridine (B43025) can be used to synthesize a variety of substituted pyridines by nucleophilic displacement of the chlorine atom, a reaction pathway analogous to those available for chloronitropyrimidines. mdpi.com

Furthermore, the synthesis of quinolines, a fused heterocyclic system, often involves the cyclization of precursors derived from aromatic amines. acgpubs.orgmdpi.comorganic-chemistry.org Aminopyrimidines, obtained from the reduction of nitropyrimidines, can serve as such precursors, enabling access to complex fused N-heterocycles like quinolines and pyrido[2,3-d]pyrimidines. nih.gov A general strategy involves transforming complex pyrimidine structures into iminoenamines, which are key building blocks for de novo synthesis of other heterocycles. nih.gov

Nitropyrimidines are pivotal intermediates for producing highly functionalized pyrimidine derivatives. Although the direct synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine from this compound itself is not a direct path, the synthesis of related structures highlights the importance of the nitropyrimidine scaffold. For example, commercially available 4,6-dichloro-5-nitropyrimidine (B16160) serves as a common starting material. ugr.eschemrxiv.orgchemrxiv.org This compound allows for sequential nucleophilic aromatic substitution (SNAr) reactions. One chlorine atom can be selectively replaced by an alkoxy group, followed by reaction of the second chlorine with an amine. chemrxiv.orgchemrxiv.org

In a notable synthetic route for creating a library of purine (B94841) analogues, 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) was used as the key starting material. nih.gov The sequential substitution of the two chlorine atoms—first with a primary amine and then with benzylmercaptan—afforded a 4-(substituted)amino-6-benzylthio-5-nitropyrimidine intermediate. This highlights the controlled reactivity of such systems, where the nitro group facilitates the stepwise construction of complex, polysubstituted pyrimidines. nih.gov

The following table summarizes the role of related nitropyrimidine precursors in generating complex derivatives.

Starting MaterialReagents/ConditionsProduct TypeRef
4,6-dichloro-5-nitropyrimidine1. Alcohols, DBU; 2. Primary AminesSymmetric 4,6-dialkyl/arylamino-5-nitropyrimidines ugr.esrsc.org
4,6-dichloro-2-methyl-5-nitropyrimidine1. Primary Amine; 2. Benzylmercaptan4-(Substituted)amino-6-benzylthio-5-nitropyrimidine nih.gov
2-Chloro-3,5-dinitropyridineAmines2-Amino-3,5-dinitropyridine derivatives mdpi.com

Role in Scaffold Hopping and Chemical Library Generation for Drug Discovery

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying new molecular cores that retain the biological activity of a known active compound but possess different structural backbones. uniroma1.it This approach can lead to compounds with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. niper.gov.innih.gov Nitropyrimidines and their analogues are valuable tools in this context due to their chemical versatility. netascientific.com

The reactivity of the nitropyrimidine core allows for its use in generating diverse chemical libraries. chemrxiv.orgchemrxiv.org By systematically reacting a nitropyrimidine precursor with a variety of nucleophiles, chemists can rapidly produce a large number of distinct compounds. For instance, a synthetic pathway starting from 4,6-dichloro-2-methyl-5-nitropyrimidine was successfully employed to generate a 216-member library of 2,6,8,9-tetrasubstituted purine analogues. nih.gov This demonstrates the power of using a common nitropyrimidine intermediate to explore a wide chemical space for drug discovery.

A "deconstruction-reconstruction" strategy further illustrates this principle. nih.gov In this approach, a pyrimidine-containing molecule is converted into an N-arylpyrimidinium salt, which is then cleaved to form a reactive iminoenamine building block. This intermediate can be recyclized with various reagents (like guanidine (B92328) or hydroxylamine) to generate not only substituted pyrimidines but also entirely different heterocyclic scaffolds, such as 1,2-oxazoles. nih.gov This process, which effectively "hops" from a pyrimidine scaffold to others, is invaluable for structure-activity relationship (SAR) studies. nih.govnih.gov

Contribution to Functional Materials Development

The chemical properties that make nitropyrimidines useful in synthesis also extend to the field of materials science. Their ability to act as precursors for larger, conjugated systems makes them relevant for creating polymers, coatings, dyes, and pigments.

While direct polymerization of this compound is not common, its derivatives and analogues serve as important building blocks for functional polymers and coatings. youtube.comadvpolytech.com The development of sustainable polymers, for example, often relies on biobased monomers that can be synthesized using versatile chemical transformations. rsc.org The reactivity of heterocyclic compounds like nitropyrimidines allows them to be incorporated into polymer backbones or used to create specialized monomers. For instance, nitropyridine N-oxide is a related compound used in the context of materials for photovoltaics and semiconductor devices, indicating the utility of such nitro-heterocycles in advanced materials. sigmaaldrich.comsigmaaldrich.com

The synthesis of azo dyes, a major class of industrial colorants, traditionally involves the diazotization of an aromatic amine followed by coupling with an electron-rich partner. wpmucdn.commdpi.comlongdom.org Nitro-substituted aromatic and heteroaromatic compounds are key precursors in this process. epa.gov For example, p-nitroaniline is a common starting material for preparing azo dyes and pigments. kvmwai.edu.in

Similarly, aminopyridines and aminopyrimidines, which can be derived from their nitro counterparts, serve as the diazo component in dye synthesis. The presence of a nitro group in the final dye structure can act as a powerful auxochrome, modifying the color and properties of the dye. The synthesis of American Flag Red, for example, involves the coupling of a diazonium salt of 4-nitroaniline (B120555) with 2-naphthol. wpmucdn.com The use of nitropyridine and nitropyrimidine analogues allows for the creation of dyes with a wide range of colors and functionalities, suitable for various applications from textiles to high-tech materials. kvmwai.edu.in

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-Nitropyrimidine, and how can purity be optimized?

  • This compound is typically synthesized via nitration of pyrimidine derivatives. Common methods involve nitrating agents like nitric acid in controlled conditions (e.g., low temperatures to prevent over-nitration). Post-synthesis purification often employs recrystallization or column chromatography to isolate high-purity crystals. Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural confirmation .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • X-ray crystallography is essential for resolving crystal structure and hydrogen-bonding networks (e.g., C–H···N/O interactions) . Vibrational spectroscopy (FT-IR/Raman) and UV-Vis spectroscopy provide insights into electronic transitions and nitro-group reactivity. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation; work in a fume hood. Waste must be segregated and disposed of via certified hazardous waste services. Refer to Safety Data Sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How does the electrochemical behavior of this compound compare to other aromatic nitro compounds, and what mechanistic insights can be derived?

  • This compound exhibits a higher cathode potential than nitrobenzene due to reduced electron density at the nitro group, attributed to pyrimidine’s aromaticity. Cyclic voltammetry (CV) studies reveal reversible reduction peaks, suggesting potential as an oxidizing agent in redox reactions. Comparative studies with 1-nitronaphthalene highlight the influence of ring structure on electron transfer kinetics .

Q. What are the degradation pathways of this compound in aqueous environments, and how can intermediates be detected?

  • Under sulfate radical (SO₄•⁻) oxidation, this compound degrades via denitration and ring-opening mechanisms. Liquid chromatography-mass spectrometry (LC-MS) identifies intermediates like hydroxy(nitroso) derivatives and formimidic acid. Kinetic studies using pseudo-first-order models quantify degradation rates, which are pH- and temperature-dependent .

Q. What challenges arise in predicting polymorphism in this compound, and how can computational methods improve accuracy?

  • Polymorph prediction is complicated by subtle energy differences between crystal forms (<2 kJ/mol). Density functional theory (DFT) and lattice energy calculations (e.g., using PIXEL or DMACRYS) help evaluate hydrogen-bonding networks and van der Waals interactions. Experimental validation via powder X-ray diffraction (PXRD) is critical to confirm computational predictions .

Q. How can researchers resolve contradictions in literature data on this compound’s reactivity or stability?

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design validation experiments. Cross-validate results using multiple techniques (e.g., NMR for purity, HPLC for degradation products). Critically assess data sources for biases using NIST’s evaluation framework (who, what, where, when, why, how) .

Q. What frameworks are recommended for designing hypothesis-driven studies on this compound’s applications?

  • Use the PICO framework to structure research questions:

  • Population/Problem: Reaction systems involving nitro-group transformations.
  • Intervention: Catalytic or photochemical activation of this compound.
  • Comparison: Benchmark against nitrobenzene or nitropyridine derivatives.
  • Outcome: Quantify reaction yields, selectivity, or mechanistic pathways .

Methodological Guidance

  • Data Analysis: For crystallographic data, use software like Mercury (CCDC) to visualize hydrogen-bonding patterns and packing motifs .
  • Ethical Compliance: Document adherence to institutional safety and ethics guidelines, especially when handling hazardous intermediates .
  • Literature Review: Prioritize peer-reviewed journals and NIST databases for reliable physicochemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.